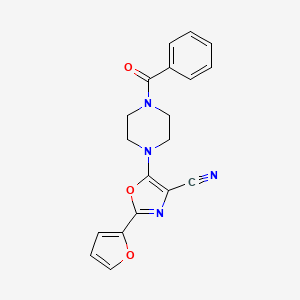
5-(4-Benzoylpiperazin-1-yl)-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Benzoylpiperazin-1-yl)-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C19H16N4O3 and its molecular weight is 348.362. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5-(4-Benzoylpiperazin-1-yl)-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile is a synthetic compound that belongs to the oxazole family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its antimicrobial, anticancer, and other therapeutic properties.
- Molecular Formula : C24H27N3O4
- Molecular Weight : 421.49 g/mol
- CAS Number : 946308-21-0
Antimicrobial Activity
Research indicates that oxazole derivatives exhibit significant antimicrobial properties. A study by Stokes et al. demonstrated that various oxazole derivatives, including those similar to this compound, showed potent antibacterial activity against Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Oxazole Derivatives
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | S. aureus | 20 |
| Amoxicillin | S. aureus | 30 |
| 5-(4-benzoylpiperazin-1-yl)-2-(furan-2-yl)-1,3-oxazole | E. coli | 27 |
Anticancer Activity
The compound's anticancer potential has also been explored. In vitro studies have shown that derivatives of oxazole can inhibit cell proliferation in various cancer cell lines. For instance, compounds with similar structures have demonstrated cytotoxic effects against human cancer cell lines with IC50 values indicating significant potency .
Table 2: Cytotoxicity of Oxazole Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | Ec9706 | 19.39 |
| Fluorouracil | Ec9706 | 37.74 |
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific enzymes or receptors involved in cellular signaling pathways. Studies suggest that substitutions on the oxazole ring significantly influence its biological activity .
Case Studies and Research Findings
Several studies have focused on the therapeutic potential of oxazole derivatives:
- Antibacterial Studies : A comprehensive review highlighted that oxazole derivatives showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria .
- Anticancer Studies : Research indicated that certain oxazole derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a potential for targeted cancer therapies .
- Radical Scavenging Activity : Some derivatives have demonstrated radical scavenging capabilities, indicating their potential as antioxidants in therapeutic applications .
科学的研究の応用
Biological Activities
The compound has shown promise in several biological contexts, particularly in the following areas:
Antiviral Activity
Research indicates that piperazine derivatives, including compounds similar to 5-(4-Benzoylpiperazin-1-yl)-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile, exhibit significant antiviral properties. A study highlighted the effectiveness of piperazine-based compounds against various viral strains, suggesting that modifications to the piperazine structure can enhance antiviral potency .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against a range of pathogens. In vitro studies demonstrated that it possesses inhibitory effects on both bacterial and fungal strains. The minimum inhibitory concentration (MIC) values were comparable to established antimicrobial agents, indicating its potential as an alternative therapeutic agent .
Cancer Research
Preliminary studies have suggested that this compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism of action appears to involve the induction of apoptosis in malignant cells, making it a candidate for further investigation in oncology .
Case Studies
Several case studies have documented the applications of this compound or similar derivatives:
Case Study 1: Antiviral Efficacy
A recent study evaluated a series of piperazine derivatives for their antiviral activity against influenza and HIV viruses. The results indicated that modifications to the piperazine ring significantly influenced antiviral potency, with certain derivatives displaying IC50 values lower than those of standard antiviral drugs .
Case Study 2: Antimicrobial Testing
In another investigation, a library of compounds including this compound was screened for antimicrobial activity against clinical isolates of bacteria and fungi. The findings revealed that several compounds exhibited potent activity with MIC values in the low micromolar range, suggesting their potential as new antimicrobial agents .
特性
IUPAC Name |
5-(4-benzoylpiperazin-1-yl)-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3/c20-13-15-19(26-17(21-15)16-7-4-12-25-16)23-10-8-22(9-11-23)18(24)14-5-2-1-3-6-14/h1-7,12H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVAQOBGLAKGUBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(N=C(O2)C3=CC=CO3)C#N)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













